2,7-Dibromo-9,9-dinonyl-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-dinonyl-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the fluorene ring and two nonyl groups at the 9 position. It is primarily used as an intermediate in the synthesis of various organic semiconducting materials, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dinonyl-9H-fluorene typically involves the bromination of 9,9-dinonylfluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-dinonyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene, are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Fluorenone derivatives.
Scientific Research Applications
2,7-Dibromo-9,9-dinonyl-9H-fluorene is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:
Organic Light-Emitting Diodes (OLEDs): Used as a precursor in the synthesis of blue-emitting materials for OLEDs.
Organic Photovoltaics (OPVs): Utilized in the development of semiconducting polymers for solar cells.
Field-Effect Transistors (FETs): Employed in the fabrication of organic FETs due to its high charge-carrier mobility.
Biological Applications: Investigated for potential use in bioimaging and biosensing due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-dinonyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The bromine atoms facilitate further functionalization through coupling reactions, allowing the synthesis of complex organic semiconductors. The nonyl groups at the 9 position provide solubility and processability, making it suitable for solution-based fabrication techniques.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-dinonyl-9H-fluorene is unique due to the presence of nonyl groups, which provide enhanced solubility and processability compared to its dimethyl, dioctyl, and dihexyl counterparts. This makes it particularly suitable for applications requiring solution processing, such as inkjet printing and spin coating in the fabrication of electronic devices.
Properties
IUPAC Name |
2,7-dibromo-9,9-di(nonyl)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44Br2/c1-3-5-7-9-11-13-15-21-31(22-16-14-12-10-8-6-4-2)29-23-25(32)17-19-27(29)28-20-18-26(33)24-30(28)31/h17-20,23-24H,3-16,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSQKYKDZNFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623143 | |
Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480997-58-8 | |
Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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